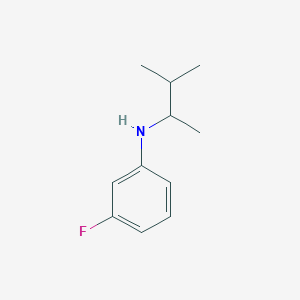![molecular formula C13H20FN B13287898 (2-Ethylbutyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13287898.png)
(2-Ethylbutyl)[(3-fluorophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutyl)[(3-fluorophenyl)methyl]amine is an organic compound with the molecular formula C13H20FN It is a derivative of amine, characterized by the presence of an ethylbutyl group and a fluorophenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)[(3-fluorophenyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and 2-ethylbutylamine.
Nucleophilic Substitution Reaction: The primary synthetic route involves a nucleophilic substitution reaction where 3-fluorobenzyl chloride reacts with 2-ethylbutylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutyl)[(3-fluorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain secondary amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Ethylbutyl)[(3-fluorophenyl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)[(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The fluorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the ethylbutyl group provides steric hindrance, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethylbutyl)[(4-fluorophenyl)methyl]amine
- (2-Ethylbutyl)[(2-fluorophenyl)methyl]amine
- (2-Ethylbutyl)[(3-chlorophenyl)methyl]amine
Uniqueness
(2-Ethylbutyl)[(3-fluorophenyl)methyl]amine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its electronic properties and reactivity. The combination of the ethylbutyl and fluorophenylmethyl groups provides a distinct steric and electronic environment, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
2-ethyl-N-[(3-fluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-11(4-2)9-15-10-12-6-5-7-13(14)8-12/h5-8,11,15H,3-4,9-10H2,1-2H3 |
InChI Key |
LRYUWPKYUQEMEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)({[3-(methoxymethyl)phenyl]methyl})amine](/img/structure/B13287822.png)
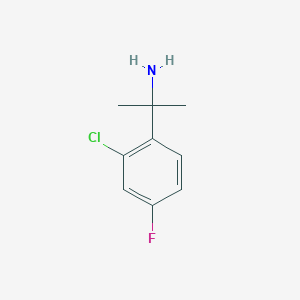
amine](/img/structure/B13287831.png)
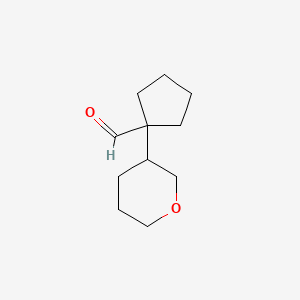

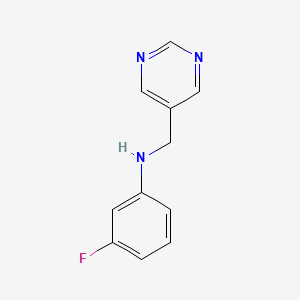
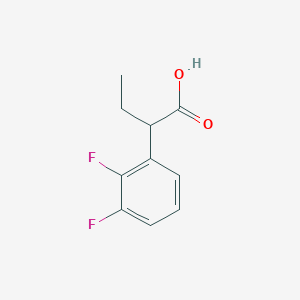
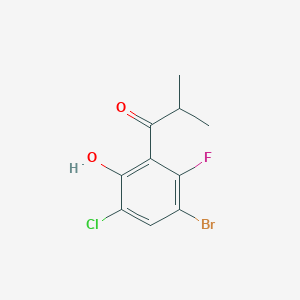
amine](/img/structure/B13287868.png)
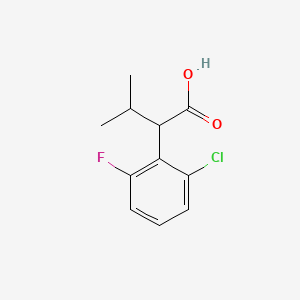
![2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid](/img/structure/B13287877.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13287881.png)
